molecular formula C11H12N2O3 B1531335 1-(furan-2-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 1339909-52-2

1-(furan-2-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1531335
M. Wt: 220.22 g/mol
InChI Key: DUPBXGGFBNNKFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Furan-2-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, also known as FDMP, is a pyrazole-based compound that has been used in a variety of scientific applications. It is a white crystalline solid with a molecular weight of 201.24 g/mol and a melting point of 174-176°C. FDMP is a versatile compound that has been used as a building block for the synthesis of a variety of complex molecules and as a starting material for the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Scientific Research Applications

Decarboxylative Fluorination

Decarboxylative Fluorination of Electron-Rich Heteroaromatic Carboxylic Acids : A study demonstrated the transition-metal-free decarboxylative fluorination of electron-rich five-membered heteroaromatics, including furan-, pyrazole-, isoxazole-, and thiophene-carboxylic acids, with Selectfluor. This method effectively synthesizes fluorinated dimer products for nitrogen-containing heteroaromatic carboxylic acids, showcasing an approach to introduce fluorine into the heteroaromatic ring, enhancing the compound's potential for further chemical modifications and applications in material science and pharmaceuticals (Xi Yuan, Jian-Fei Yao, & Zhen-Yu Tang, 2017).

Cyclization Reactions

Functionalization and Cyclization Reactions : Research indicates that 1H-pyrazole-3-carboxylic acid or its acid chloride can be converted into ester or amide derivatives, and cyclocondensation reactions of these pyrazoles with phenylhydrazine or hydrazine hydrate yield pyrazolo[3,4-d]pyridazines. This showcases the compound's utility in synthesizing diverse heterocyclic structures that could have potential applications in developing new materials or bioactive molecules (Y. Akçamur, A. Şener, Alemdar Mustafa Ipekoglu, & G. Kollenz, 1997).

Antimicrobial Activity

Antimicrobial Activity of Chitosan Schiff Bases : A study involving the synthesis of chitosan Schiff bases based on heterocyclic moieties, including 1-phenyl-3-(furan-2-yl)-1H-pyrazole, demonstrated these compounds' antimicrobial activity. This indicates the potential of using this compound in the synthesis of bioactive materials for antimicrobial applications, contributing to the development of new antibiotics or antimicrobial coatings (A. Hamed, Ismail A. Abdelhamid, G. Saad, N. A. Elkady, & M. Elsabee, 2020).

properties

IUPAC Name

1-(furan-2-ylmethyl)-3,5-dimethylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-7-10(11(14)15)8(2)13(12-7)6-9-4-3-5-16-9/h3-5H,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPBXGGFBNNKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CO2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901170336
Record name 1H-Pyrazole-4-carboxylic acid, 1-(2-furanylmethyl)-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901170336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(furan-2-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

CAS RN

1339909-52-2
Record name 1H-Pyrazole-4-carboxylic acid, 1-(2-furanylmethyl)-3,5-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1339909-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-carboxylic acid, 1-(2-furanylmethyl)-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901170336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(furan-2-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(furan-2-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(furan-2-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(furan-2-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
1-(furan-2-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(furan-2-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.